molecular formula C20H18Cl2N2O4 B5085371 2-[(2,3-Dichlorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole;oxalic acid

2-[(2,3-Dichlorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole;oxalic acid

Cat. No.: B5085371
M. Wt: 421.3 g/mol
InChI Key: NXOZEHGFYUQSDV-UHFFFAOYSA-N
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Description

2-[(2,3-Dichlorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole;oxalic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dichlorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole typically involves multiple steps, starting with the preparation of the indole nucleus. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes . The subsequent steps involve the introduction of the 2,3-dichlorophenylmethyl group and the formation of the tetrahydropyrido[3,4-b]indole structure. The final step involves the addition of oxalic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dichlorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[(2,3-Dichlorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,3-Dichlorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,3-Dichlorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole is unique due to its specific substitution pattern and the presence of the dichlorophenylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

2-[(2,3-dichlorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2.C2H2O4/c19-15-6-3-4-12(18(15)20)10-22-9-8-14-13-5-1-2-7-16(13)21-17(14)11-22;3-1(4)2(5)6/h1-7,21H,8-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOZEHGFYUQSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)CC4=C(C(=CC=C4)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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